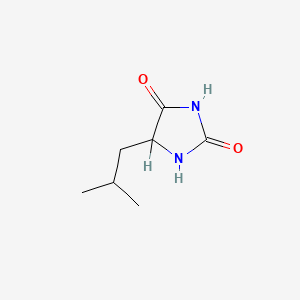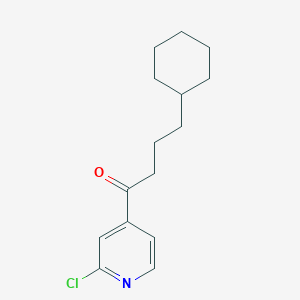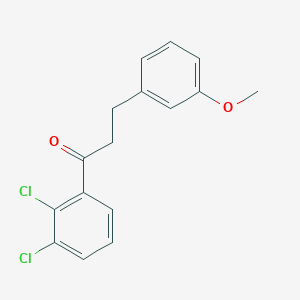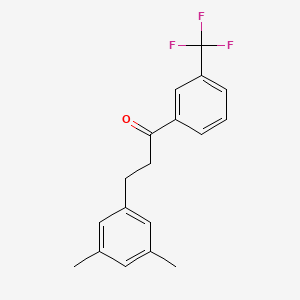
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
Overview
Description
“tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is a derivative of carbamate and has a structure that contains a total of 37 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .
Synthesis Analysis
“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 . This indicates the presence of a carbamate group attached to a cyclopentyl ring, with a tert-butyl group attached to the carbamate nitrogen.
Chemical Reactions Analysis
The palladium-catalyzed cross-coupling reaction of “tert-butyl carbamate” with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 200.28 . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .
Scientific Research Applications
1. Enantioselective Synthesis of Carbocyclic Analogues
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has been identified as a critical intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's structure has been crucial in confirming the relative substitution pattern in such intermediates, which is vital for synthesizing specific nucleotide analogues (Ober et al., 2004).
2. Characterization in Pharmaceutical Compounds
It has been used in the characterization of trace levels of genotoxic impurities in pharmaceutical compounds. A study demonstrated its utility in detecting and quantifying impurities in Bictegravir sodium, an active pharmaceutical ingredient, using liquid chromatography-tandem mass spectrometry (Puppala et al., 2022).
3. Synthesis of Biologically Active Compounds
This compound has been used in synthesizing biologically active compounds. It served as an intermediate in the synthesis of jaspine B, a natural product with cytotoxic activity against various human carcinoma cell lines. The synthesis process involved several steps, including esterification and protection reactions, demonstrating its utility in complex organic syntheses (Tang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUKINULYZANSP-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207729-03-1 | |
| Record name | rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















